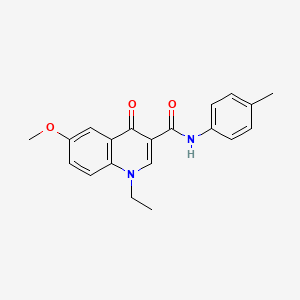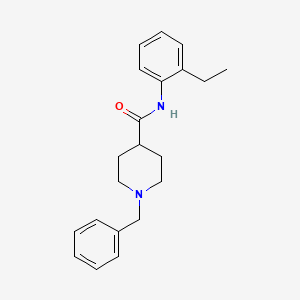![molecular formula C16H16ClFN2O2 B5002695 2-(2-Chloro-4-fluorophenyl)-1-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]ethan-1-one](/img/structure/B5002695.png)
2-(2-Chloro-4-fluorophenyl)-1-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-4-fluorophenyl)-1-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]ethan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple functional groups, including a chloro-fluorophenyl group, an oxazole ring, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)-1-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-fluorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the pyrrolidine ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Coupling of the functional groups: The final step involves coupling the oxazole, chloro-fluorophenyl, and pyrrolidine moieties under controlled conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2-Chloro-4-fluorophenyl)-1-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
2-(2-Chloro-4-fluorophenyl)-1-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reference compound in analytical chemistry.
作用機序
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-1-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and the resulting biological effects are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
- **2-(2-Chloro-4-fluorophenyl)-1-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]ethan-1-ol
- **2-(2-Chloro-4-fluorophenyl)-1-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]ethan-1-amine
Uniqueness
Compared to similar compounds, 2-(2-Chloro-4-fluorophenyl)-1-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity. Its structural features allow for diverse chemical modifications, making it a valuable scaffold in drug discovery and development.
特性
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-1-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2/c1-10-7-14(19-22-10)15-3-2-6-20(15)16(21)8-11-4-5-12(18)9-13(11)17/h4-5,7,9,15H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJARTADSHQSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2C(=O)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(5,6-dimethylbenzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B5002614.png)
![[5-[[3-Acetyloxy-4-(diacetylamino)phenyl]methyl]-2-(diacetylamino)phenyl] acetate](/img/structure/B5002622.png)
![N-[(1-methylpiperidin-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B5002628.png)
![1-bromo-3-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5002639.png)
![N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide](/img/structure/B5002645.png)


![methyl 4-(5-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5002675.png)

![7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5002681.png)
![N-{4-[3-(3-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5002688.png)
![3-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5002704.png)

![1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-L-prolinamide](/img/structure/B5002713.png)
